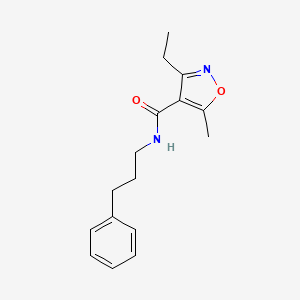
3-ethyl-5-methyl-N-(3-phenylpropyl)-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-5-methyl-N-(3-phenylpropyl)-4-isoxazolecarboxamide, also known as EMPP, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It has been extensively studied for its potential therapeutic applications in different fields of medicine.
Mecanismo De Acción
3-ethyl-5-methyl-N-(3-phenylpropyl)-4-isoxazolecarboxamide exerts its pharmacological effects by acting as a positive allosteric modulator of the GABAA receptor. It enhances the binding of GABA to the receptor, which leads to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the suppression of neuronal excitability, which is responsible for its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is responsible for its anticonvulsant and anxiolytic properties. It has also been found to inhibit the release of glutamate, which is responsible for its neuroprotective effects. Additionally, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-ethyl-5-methyl-N-(3-phenylpropyl)-4-isoxazolecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been extensively studied, and its pharmacological properties are well-characterized. However, there are also some limitations to its use in lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. Additionally, its effects on different animal models may vary, which can make it difficult to extrapolate its effects to humans.
Direcciones Futuras
There are several future directions for the study of 3-ethyl-5-methyl-N-(3-phenylpropyl)-4-isoxazolecarboxamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use in the treatment of chronic pain. Additionally, future studies could investigate the effects of this compound on different animal models and explore its potential use in combination with other drugs.
Métodos De Síntesis
3-ethyl-5-methyl-N-(3-phenylpropyl)-4-isoxazolecarboxamide is synthesized by using a multi-step reaction process. The first step involves the synthesis of 3-ethyl-5-methylisoxazole-4-carboxylic acid, which is then reacted with 3-phenylpropylamine to form the corresponding amide. The amide is further reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylmorpholine to form this compound.
Aplicaciones Científicas De Investigación
3-ethyl-5-methyl-N-(3-phenylpropyl)-4-isoxazolecarboxamide has been studied for its potential therapeutic applications in different fields of medicine. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-ethyl-5-methyl-N-(3-phenylpropyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-14-15(12(2)20-18-14)16(19)17-11-7-10-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPDENBAHQGWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-tert-butyl-4-(3,4-difluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6018839.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B6018844.png)
![6-amino-4-[3-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6018852.png)
![N-[4-({[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]acetamide](/img/structure/B6018867.png)

![2-chloro-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B6018873.png)
![3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6018876.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(phenoxyacetyl)-4-piperidinyl]propanamide](/img/structure/B6018900.png)

![N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide](/img/structure/B6018916.png)
![2-(3-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B6018920.png)
![ethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B6018927.png)
![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B6018930.png)